

# ATTO 425: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

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An in-depth examination of the properties, applications, and experimental protocols for the fluorescent dye **ATTO 425**, tailored for researchers, scientists, and professionals in drug development.

**ATTO 425** is a fluorescent dye belonging to the coumarin class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift, making it a valuable tool in various life science applications. This guide provides a detailed overview of its physicochemical properties and common experimental procedures.

## Core Physicochemical Properties

The fundamental properties of **ATTO 425** and its common derivatives are summarized below. These values are crucial for accurate experimental design, including calculating molar concentrations and understanding the dye's behavior in different chemical environments.

Property	Value
Molecular Formula	C22H27NO6
Molecular Weight	401.45 g/mol [1]
Excitation Maximum ( $\lambda_{ex}$ )	436 nm[2]
Emission Maximum ( $\lambda_{em}$ )	484 nm[2]
Molar Extinction Coefficient	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$
Fluorescence Quantum Yield	90%
Fluorescence Lifetime	3.6 ns

Note: The properties listed above correspond to the free carboxylic acid form of the dye in an aqueous solution.

## Experimental Protocols and Applications

**ATTO 425** is a versatile dye used in a range of applications, including the labeling of proteins and nucleic acids for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. Below are detailed protocols for common labeling procedures.

### Protein Labeling with ATTO 425 NHS-Ester

This protocol outlines the general procedure for conjugating **ATTO 425** N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein.

Materials:

- **ATTO 425** NHS-ester
- Target protein in an amine-free buffer (e.g., PBS)
- Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (1 M, pH 8.3)
- Gel permeation chromatography column (e.g., Sephadex G-25)

- Elution buffer (e.g., PBS)

#### Procedure:

- **Protein Preparation:** Dissolve the protein in a suitable buffer at a concentration of 2 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine. If the protein is in such a buffer, dialyze against PBS. Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
- **Dye Solution Preparation:** Immediately before use, dissolve the **ATTO 425** NHS-ester in DMF or DMSO to a concentration of 2 mg/mL.
- **Conjugation Reaction:** Add a two- to four-fold molar excess of the reactive dye solution to the protein solution. The optimal molar ratio may vary depending on the protein and should be determined empirically.
- **Incubation:** Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.
- **Purification:** Separate the labeled protein from the unreacted dye using a gel permeation chromatography column. Equilibrate the column with the desired elution buffer. The first colored band to elute is typically the labeled protein.

## Oligonucleotide Labeling with **ATTO 425** NHS-Ester

This protocol describes the labeling of amino-modified oligonucleotides with **ATTO 425** NHS-ester.

#### Materials:

- Amino-modified oligonucleotide
- **ATTO 425** NHS-ester
- Carbonate buffer (0.2 M, pH 8-9)
- Anhydrous DMF

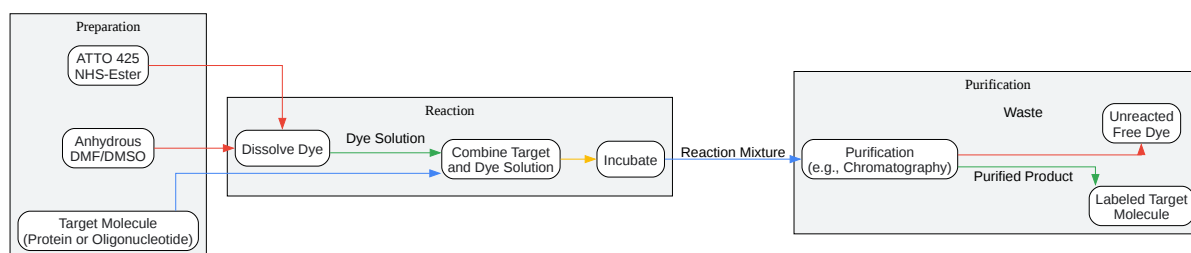
- Gel filtration or reverse-phase HPLC for purification

#### Procedure:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.
- Dye Solution Preparation: Prepare a 5 mg/mL solution of **ATTO 425** NHS-ester in anhydrous DMF.
- Conjugation Reaction: Add approximately 50  $\mu$ L of the oligonucleotide solution to 30  $\mu$ L of the dye solution.
- Incubation: Incubate the reaction for 2 hours at room temperature with shaking.
- Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for labeling a target molecule with **ATTO 425** and subsequent purification.



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A generalized workflow for fluorescently labeling a target molecule.

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## References

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- 2. FluoroFinder [app.fluorofinder.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)